molecular formula C20H18N6O2 B11178189 (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(2-methoxyphenyl)prop-2-enamide

(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B11178189
M. Wt: 374.4 g/mol
InChI Key: SKUJRWLUTZPMFB-CMDGGOBGSA-N
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Description

(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(2-methoxyphenyl)prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a dimethylpyrimidinyl group, a pyrazolyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(2-methoxyphenyl)prop-2-enamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the cyano group, and the coupling with the methoxyphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(2-methoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It can serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its efficacy in treating various diseases or conditions, particularly those involving specific molecular targets.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include those with related structures, such as other pyrazole derivatives or compounds with cyano and methoxyphenyl groups. Examples include ethyl acetoacetate and other pyrazole-based compounds.

Uniqueness

The uniqueness of (2E)-N-[4-cyano-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazol-5-yl]-3-(2-methoxyphenyl)prop-2-enamide lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

(E)-N-[4-cyano-2-(4,6-dimethylpyrimidin-2-yl)pyrazol-3-yl]-3-(2-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H18N6O2/c1-13-10-14(2)24-20(23-13)26-19(16(11-21)12-22-26)25-18(27)9-8-15-6-4-5-7-17(15)28-3/h4-10,12H,1-3H3,(H,25,27)/b9-8+

InChI Key

SKUJRWLUTZPMFB-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)/C=C/C3=CC=CC=C3OC)C

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C=N2)C#N)NC(=O)C=CC3=CC=CC=C3OC)C

Origin of Product

United States

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